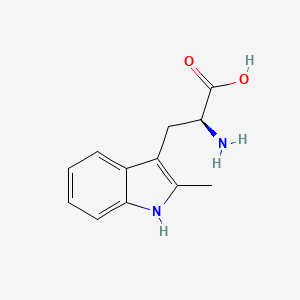2-Methyl-L-tryptophan
CAS No.: 33468-32-5
Cat. No.: VC3804856
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33468-32-5 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | (2S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | BXJSOEWOQDVGJW-JTQLQIEISA-N |
| Isomeric SMILES | CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N |
| SMILES | CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Methyl-L-tryptophan (CAS: 33468-32-5) is an L-tryptophan derivative with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . Its IUPAC name, (S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid, reflects the methyl group at the indole ring’s second position and the L-configuration of the amino acid backbone . The compound is also known by synonyms such as L-2-methyltryptophan and α-methyl-L-tryptophan, though the latter term is occasionally misapplied to isomers .
Structural Features
The indole ring’s methylation at position 2 distinguishes 2-MeTrp from other tryptophan derivatives. This substitution alters electronic properties, reducing the ring’s electron density and influencing interactions with enzymes like tryptophanase . Nuclear magnetic resonance (NMR) spectra confirm the methyl group’s presence through characteristic shifts in the indole proton environment, while mass spectrometry data (GC-MS) validate its molecular weight . X-ray crystallography and 3D conformational analyses further reveal that the methyl group induces steric hindrance, affecting substrate binding in enzymatic reactions .
Table 1: Key Structural Identifiers of 2-Methyl-L-Tryptophan
| Property | Value | Source |
|---|---|---|
| CAS Number | 33468-32-5 | |
| Molecular Formula | C₁₂H₁₄N₂O₂ | |
| Molecular Weight | 218.25 g/mol | |
| IUPAC Name | (S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |
| SMILES Notation | NC@@HC(O)=O |
Physicochemical Properties
Thermal and Solubility Profiles
2-MeTrp is a hygroscopic solid with a melting point of 168–172°C and a predicted boiling point of 444.0±35.0°C . Its density is estimated at 1.314±0.06 g/cm³, and it exhibits limited solubility in polar solvents:
The compound’s pKa of 2.34±0.10 suggests protonation of the α-amino group under physiological conditions, influencing its behavior in biological systems .
Biosynthesis and Enzymatic Processing
Tryptophanase-Catalyzed Synthesis
Contrary to early assumptions, tryptophanase can catalyze 2-MeTrp synthesis via two pathways:
-
From 2-methylindole and L-serine:
-
From 2-methylindole, pyruvate, and ammonium:
Kinetic studies using deuterated substrates reveal a primary isotope effect (), indicating α-proton removal as the rate-limiting step .
Role in Thiostrepton Biosynthesis
In Streptomyces spp., 2-MeTrp undergoes a novel ring expansion to form quinaldic acid (QA), a component of the antibiotic thiostrepton . Key steps include:
-
Transamination by TsrA: A pyridoxal-5′-phosphate (PLP)-dependent enzyme that deaminates 2-MeTrp, forming a reactive α-keto intermediate.
-
Oxygenation by TsrE: A flavoprotein that introduces an oxygen atom, triggering C2–N1 bond cleavage and recyclization into a quinoline skeleton.
This tandem action exemplifies nature’s strategy for indole functionalization, enabling bioactive molecule synthesis .
Biomedical Applications
Serotonin Synthesis Tracer
Radiolabeled [¹¹C]-α-methyl-L-tryptophan (AMT) serves as a PET tracer to measure serotonin synthesis rates in vivo. Unlike natural tryptophan, AMT resists catabolism by tryptophan hydroxylase, accumulating in serotonergic neurons . Clinical studies utilize AMT to assess disorders like depression and epilepsy, where serotonin dysregulation is implicated .
Table 2: Pharmacokinetic Parameters of [¹¹C]-AMT in Primates
| Parameter | Value | Method |
|---|---|---|
| Net Influx Constant () | 0.18 μL/min/mL | Patlak analysis |
| Lumped Constant (LC) | 0.18 | Kinetic modeling |
| Half-life | 20.1 min | Plasma clearance |
Microbial Metabolite Interactions
As a bacterial metabolite, 2-MeTrp influences gut microbiota-host crosstalk. In Daphnia pulex and Trypanosoma brucei, it modulates indole signaling pathways, potentially affecting host immune responses .
Research Frontiers and Unresolved Questions
Enzymatic Specificity
Why does tryptophanase accept 2-MeTrp despite steric hindrance? Structural studies propose conformational flexibility in the enzyme’s active site, accommodating methylated substrates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume